Normirtazapine
Overview
Description
Normirtazapine, also known as N-desmethylmirtazapine, is a metabolite of the antidepressant mirtazapine. It is a tetracyclic compound that plays a significant role in the pharmacological profile of mirtazapine. This compound is known for its antidepressant and anxiolytic properties, contributing to the overall therapeutic effects of mirtazapine.
Mechanism of Action
Target of Action
Normirtazapine, the demethylated metabolite of mirtazapine, remains pharmacologically active . It primarily targets central adrenergic α2-autoreceptors and α2-heteroreceptors, as well as 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and the body’s response to stress.
Mode of Action
This compound acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in increased release of norepinephrine and serotonin . It also blocks 5-HT2 and 5-HT3 receptors . This dual noradrenergic and serotonergic effect is unique and contributes to its antidepressant efficacy .
Biochemical Pathways
This compound undergoes extensive metabolism during its first pass through the liver. The major metabolic pathways in humans are N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . These biochemical transformations facilitate the elimination of the compound from the body and also contribute to its pharmacological activity.
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .
Result of Action
The antagonism of adrenergic α2-autoreceptors and α2-heteroreceptors by this compound leads to an increased release of norepinephrine and serotonin. This can result in improved mood and reduced symptoms of depression . Furthermore, the blockade of 5-HT2 and 5-HT3 receptors can lead to additional antidepressant effects .
Action Environment
The ability of this compound to overcome the blood-cerebrospinal fluid barrier suggests a high ability to enter the brain with sufficient drug levels at the target sites within the brain, contributing to clinical efficacy . Environmental factors such as diet can influence the absorption of this compound . Additionally, liver and renal function can impact the metabolism and elimination of this compound .
Biochemical Analysis
Biochemical Properties
Normirtazapine participates in biochemical reactions as an active metabolite . It interacts with various enzymes, proteins, and other biomolecules, exhibiting distinct pharmacological activity from Mirtazapine .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its antidepressant efficacy .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is fundamental to its antidepressant efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacological profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its pharmacodynamics .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels, further influencing its pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Normirtazapine is synthesized through the demethylation of mirtazapine. The process involves the removal of a methyl group from the nitrogen atom in the mirtazapine molecule. This can be achieved using various demethylating agents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specific catalysts and solvents to ensure high yield and purity. The process is typically carried out in large-scale reactors with precise temperature and pressure controls to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Normirtazapine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Normirtazapine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of mirtazapine metabolism.
Biology: this compound is studied for its effects on neurotransmitter systems and its role in modulating synaptic transmission.
Medicine: It is investigated for its potential therapeutic effects in treating depression, anxiety, and other mood disorders.
Industry: this compound is used in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Mirtazapine: The parent compound from which normirtazapine is derived.
Mianserin: Another tetracyclic antidepressant with a similar mechanism of action.
Norquetiapine: An active metabolite of quetiapine with antidepressant properties.
Comparison: this compound is unique in its dual mechanism of action, which involves both noradrenergic and serotonergic pathways. Unlike mianserin, which primarily affects serotonin receptors, this compound also significantly influences norepinephrine release. Compared to norquetiapine, this compound has a distinct receptor binding profile, contributing to its unique therapeutic effects.
Properties
IUPAC Name |
2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLAMNFOHWVQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009940 | |
Record name | Normirtazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-68-6 | |
Record name | Demethylmirtazapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Normirtazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLMIRTAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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